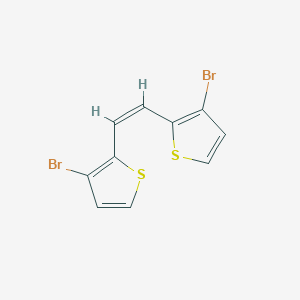
AI-942/8011547 AI-942/8011551
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AI-942/8011547 AI-942/8011551 is a useful research compound. Its molecular formula is C10H6Br2S2 and its molecular weight is 350.1g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl or polyaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromothiophene
- 3-bromothiophene
- 2,5-dibromothiophene
- 3,3’-dibromo-2,2’-bithiophene
Uniqueness
Propiedades
Fórmula molecular |
C10H6Br2S2 |
|---|---|
Peso molecular |
350.1g/mol |
Nombre IUPAC |
3-bromo-2-[(Z)-2-(3-bromothiophen-2-yl)ethenyl]thiophene |
InChI |
InChI=1S/C10H6Br2S2/c11-7-3-5-13-9(7)1-2-10-8(12)4-6-14-10/h1-6H/b2-1- |
Clave InChI |
VDOQKHMSNJVSJS-UPHRSURJSA-N |
SMILES |
C1=CSC(=C1Br)C=CC2=C(C=CS2)Br |
SMILES isomérico |
C1=CSC(=C1Br)/C=C\C2=C(C=CS2)Br |
SMILES canónico |
C1=CSC(=C1Br)C=CC2=C(C=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2Z)-2-[(2,7-ditert-butyl-9H-fluoren-4-yl)methylidene]-3,3-dimethylbutanoate](/img/structure/B428622.png)
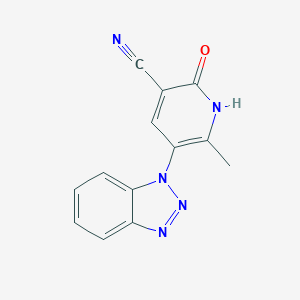
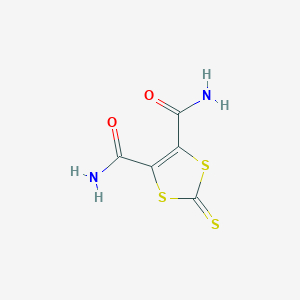
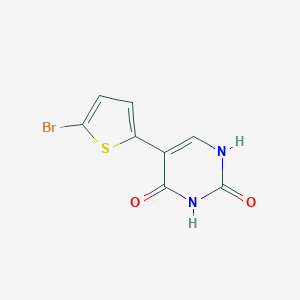
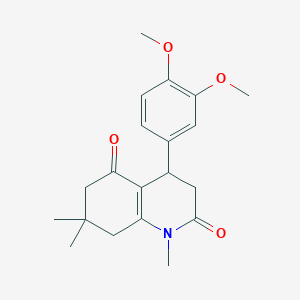
![4-(nitro)thieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428633.png)
![2,4-Dibromothieno[2,3-b]thiophene](/img/structure/B428637.png)
![4-(nitro)thieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428638.png)
![6-bromothieno[2,3-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428639.png)
![4-(Nitro)-1-methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B428644.png)
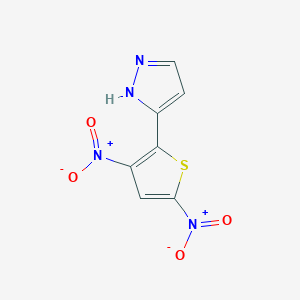
![5-Fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428647.png)
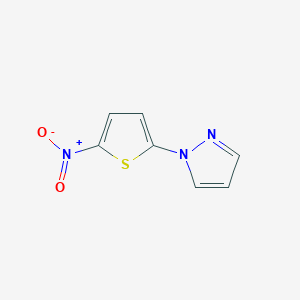
![5,7-dibromo-2-methylthieno[3,4-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428651.png)
